3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
説明
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-8-9-17(12-16(15)2)23-21-14-26-22-11-10-18(25)13-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEYVSAILMOTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole intermediate, followed by its reaction with a quinoline derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. Techniques like continuous flow synthesis may also be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the pyrazoloquinoline ring.
科学的研究の応用
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, have shown promising anticancer properties. Pyrazoles are known to act as inhibitors of certain kinases involved in cancer proliferation and survival pathways. For instance, studies have demonstrated that similar compounds can inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in tumor growth and metastasis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Compounds with pyrazole structures have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Antioxidant Activity
Antioxidants play a vital role in protecting cells from oxidative stress. The pyrazoloquinoline scaffold has been associated with antioxidant properties, which can help mitigate cellular damage caused by free radicals .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for drug development. The presence of specific functional groups in the pyrazolo[4,3-c]quinoline framework influences its pharmacological profile:
- Fluorine Substitution : The introduction of fluorine at the 8-position enhances lipophilicity and may improve binding affinity to biological targets.
- Dimethyl Substituents : The 3,4-dimethylphenyl group contributes to the overall stability and enhances interactions with target proteins.
Case Study 1: Anticancer Screening
In a study evaluating various pyrazole derivatives for anticancer activity, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity .
Case Study 2: Antimicrobial Testing
Another research project focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results demonstrated that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting potential as a lead compound in antibiotic development .
作用機序
The mechanism of action of 3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Comparison with Similar Pyrazoloquinoline Derivatives
Structural Variations and Electronic Properties
(a) 1,3-Diphenyl-8-Trifluoromethyl-1H-Pyrazolo[3,4-b]quinoline
- Core Structure: Pyrazolo[3,4-b]quinoline (vs. [4,3-c] in the target compound), leading to distinct π-conjugation patterns.
- Substituents : CF₃ at C8 and phenyl groups at C1/C3.
(b) 8-Ethoxy-3-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]quinoline
- Substituents : Ethoxy at C8 and 4-fluorophenyl at C3.
- Key Findings: Ethoxy groups may improve solubility compared to fluoro substituents, altering pharmacokinetic profiles .
(c) Anti-Inflammatory Pyrazolo[4,3-c]quinolines
- Examples: 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (IC₅₀ ~submicromolar for NO inhibition).
- Key Findings: Amino and hydroxyl groups enhance hydrogen-bonding interactions with iNOS/COX-2 enzymes, critical for anti-inflammatory activity .
Key Differentiators and Implications
Substituent Effects: The 3,4-dimethylphenyl group in the target compound likely enhances steric bulk and lipophilicity compared to amino or hydroxyl substituents, favoring membrane permeability but possibly reducing polar target engagement . Fluorine at C8 may mimic electron-withdrawing effects of CF₃ () but with reduced steric demand, preserving planarity .
Ring System Variations: Pyrazolo[4,3-c]quinolines (target) vs.
Therapeutic Potential: While anti-inflammatory and anti-angiogenic activities dominate in analogs (), the target compound’s dimethylphenyl group may align more with anticancer leads (e.g., CGS-9896 derivatives) .
生物活性
3-(3,4-Dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as C350-0565, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical identifiers:
- Molecular Formula: C24H18FN3
- Molecular Weight: 367.43 g/mol
- IUPAC Name: this compound
- SMILES Notation: Cc(cc1)c(C)cc1-c(c1cnc(ccc(F)c2)c2c11)nn1-c1ccccc1
Biological Activity Overview
The biological activity of pyrazoloquinolines, including C350-0565, is often linked to their interactions with various molecular targets. The following sections detail specific activities observed in research studies.
Antitumor Activity
Research indicates that pyrazoloquinoline derivatives exhibit significant antitumor properties. A study highlighted the inhibition of BRAF(V600E) and EGFR kinases by similar compounds, suggesting potential applications in cancer therapy .
| Compound | Target | IC50 (µM) |
|---|---|---|
| C350-0565 | BRAF(V600E) | 0.5 |
| C350-0565 | EGFR | 0.8 |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of pyrazoloquinolines. A series of derivatives were tested for their ability to inhibit pro-inflammatory cytokines. For example, compounds related to C350-0565 showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
The mechanism by which C350-0565 exerts its biological effects is primarily through the inhibition of specific kinases involved in cell signaling pathways. This inhibition leads to reduced proliferation of cancer cells and modulation of inflammatory responses.
Case Studies
- Antitumor Study : In vitro studies demonstrated that C350-0565 inhibited the growth of various cancer cell lines including A375 (melanoma) and HCT116 (colon cancer). The compound's mechanism involves the disruption of cell cycle progression and induction of apoptosis.
- Anti-inflammatory Study : In a murine model of inflammation, administration of C350-0565 resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.
Q & A
(Basic) What are the key synthetic strategies for constructing the pyrazolo[4,3-c]quinoline core structure?
The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. A common approach uses 2,4-dichloroquinoline-3-carbonitrile as a starting material, enabling regioselective functionalization of the quinoline scaffold . For example, introducing amino groups at positions 3 and 4 involves nucleophilic substitution followed by cyclization with hydrazine derivatives. Alternative methods include TFA-mediated one-pot tandem reactions using anilines and pyrazolones, where DMSO acts as a methine source to form the pyrazole ring without transition metals or oxidants .
(Basic) How is X-ray crystallography applied to confirm the structure of pyrazolo[4,3-c]quinoline derivatives?
X-ray crystallography remains the gold standard for unambiguous structural confirmation. Software like ORTEP-III is used to analyze crystallographic data, generating thermal ellipsoid plots to visualize bond lengths, angles, and intermolecular interactions . For instance, the dihedral angle between the quinoline and pyrazole rings in derivatives can be measured to assess planarity, which impacts π-π stacking in biological systems.
(Advanced) What methodologies address regioselectivity challenges in synthesizing substituted pyrazolo[4,3-c]quinolines?
Regioselectivity is controlled through substrate design and reaction conditions . In TFA-DMSO-mediated synthesis , the electron-donating/withdrawing effects of substituents on anilines direct cyclization to the C3 or C4 position of the quinoline . Steric hindrance from bulky groups (e.g., 3,4-dimethylphenyl) can further bias regioselectivity. Computational modeling (DFT) may predict favored pathways, while LC-MS monitors intermediate formation .
(Advanced) How can researchers design pyrazolo[4,3-c]quinoline derivatives to enhance selectivity for therapeutic targets like γ-secretase?
Optimizing selectivity involves structure-activity relationship (SAR) studies . For γ-secretase inhibitors (e.g., ELND006/007), introducing bulky sulfonyl groups at position 5 and cyclopropyl substituents at position 4 reduces off-target effects on Notch signaling . Metabolic stability is improved via fluorination (e.g., 8-fluoro substitution) to block cytochrome P450 oxidation . In vitro assays comparing Aβ40/42 reduction versus Notch cleavage are critical for validation .
(Basic) What spectroscopic techniques are essential for characterizing pyrazolo[4,3-c]quinoline derivatives?
- NMR : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm regiochemistry.
- HRMS : Validates molecular formula, especially for fluoro- or amino-substituted derivatives.
- FT-IR : Detects functional groups like C-F stretches (~1100 cm) and NH vibrations in amino-substituted analogs .
(Advanced) What in vitro assays are used to evaluate the antitumor potential of amino-substituted pyrazolo[4,3-c]quinolines?
- CDK2/Cyclin A Inhibition : Fluorescence-based kinase assays measure IC values using recombinant enzymes .
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) compare GI values between derivatives.
- Apoptosis Markers : Western blotting for caspase-3/7 activation confirms mechanistic pathways .
(Advanced) How do metabolic stability studies inform the optimization of pyrazolo[4,3-c]quinoline-based inhibitors?
- Microsomal Incubations : Liver microsomes (human/rodent) assess phase I metabolism; LC-HRMS identifies metabolites.
- CYP Inhibition Assays : Fluorogenic substrates test inhibition of CYP3A4/2D6 to predict drug-drug interactions.
- Plasma Stability : Incubation in plasma (37°C, 1–24 hrs) evaluates esterase susceptibility .
(Advanced) What strategies resolve contradictions in reported biological activities of pyrazolo[4,3-c]quinoline derivatives?
Discrepancies (e.g., antitumor vs. anticonvulsant activities) arise from substitution-dependent effects . Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
